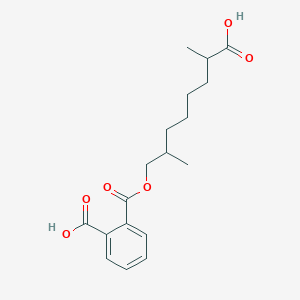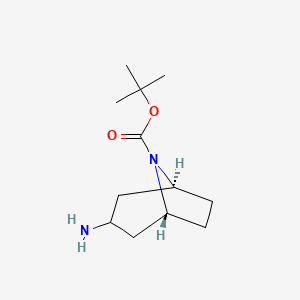![molecular formula C₇H₈ClN₅O₂ B1144907 [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine CAS No. 1575569-69-5](/img/no-structure.png)
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine” is also known as Imidacloprid . It is a neonicotinoid, which are a class of neuro-active insecticides modeled after nicotine .
Molecular Structure Analysis
The molecular structure of Imidacloprid consists of a nitroguanidine group attached to a chloropyridinylmethyl group . The molecular formula is C9H10ClN5O2 .Chemical Reactions Analysis
Imidacloprid undergoes photolysis in water, resulting in several degradation products including 6-chloronicotinaldehyde, N-methylnicotinic acid amide, 1-(6-chloro-3-pyridinyl)methyl-2-imidazolinone, and 6-chloro-3-pyridylmethylethylenediamine .Physical And Chemical Properties Analysis
Imidacloprid is a crystalline solid with a relative molecular mass of 255.7 . It is soluble in water and most organic solvents .Mécanisme D'action
Safety and Hazards
Orientations Futures
As a widely used pesticide, Imidacloprid is subject to ongoing research and regulatory review . There is a growing interest in understanding its environmental impact, degradation pathways, and potential for bioaccumulation . Additionally, the development of safer and more effective alternatives is a key area of focus .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine involves the reaction of a guanidine derivative with a chloropyridine derivative in the presence of a catalyst.", "Starting Materials": [ "Guanidine derivative", "Chloropyridine derivative", "Catalyst" ], "Reaction": [ "Step 1: Dissolve the guanidine derivative in a suitable solvent.", "Step 2: Add the chloropyridine derivative to the solution.", "Step 3: Add the catalyst to the solution.", "Step 4: Heat the solution to a suitable temperature and stir for a suitable time.", "Step 5: Cool the solution and filter the resulting solid.", "Step 6: Wash the solid with a suitable solvent and dry to obtain [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine." ] } | |
Numéro CAS |
1575569-69-5 |
Formule moléculaire |
C₇H₈ClN₅O₂ |
Poids moléculaire |
229.62 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)



![(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1144844.png)